molecular formula C18H20O4 B303299 3,3-Dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1-propanone

3,3-Dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1-propanone

Cat. No. B303299
M. Wt: 300.3 g/mol
InChI Key: RSNOSHIYSMYWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1-propanone, also known as 3,4-methylenedioxyphenyl-2-propanone (MDP2P), is a synthetic organic compound that is widely used in the pharmaceutical industry. It is a precursor to the well-known recreational drug MDMA, also known as ecstasy. MDP2P is used to synthesize MDMA through a process of reduction and reductive amination.

Scientific Research Applications

MDP2P is used in the pharmaceutical industry as a precursor to MDMA, which has been studied for its potential therapeutic benefits in the treatment of PTSD and other psychiatric disorders. MDP2P has also been studied for its potential use as an antidepressant and anxiolytic.

Mechanism of Action

MDP2P acts as a dopamine and serotonin releaser, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the mood-enhancing and empathogenic effects of MDMA.
Biochemical and Physiological Effects:
MDP2P has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to cause neurotoxicity in rats when administered at high doses.

Advantages and Limitations for Lab Experiments

MDP2P is a useful precursor to MDMA for research purposes. However, its use is heavily regulated due to its potential for abuse and its association with the illicit drug trade. This makes it difficult to obtain for research purposes.

Future Directions

Further research is needed to fully understand the potential therapeutic benefits of MDMA and its precursor MDP2P. This includes studies on the long-term effects of MDMA use and the potential for MDMA-assisted psychotherapy to treat psychiatric disorders. Additionally, research on the synthesis of MDP2P and MDMA using greener and more sustainable methods is needed to reduce the environmental impact of these compounds.

Synthesis Methods

MDP2P is synthesized from the reaction of piperonal with nitroethane under basic conditions. The resulting nitrostyrene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The amine is then reductively aminated with an appropriate amine to form MDP2P.

properties

Product Name

3,3-Dimethoxy-1-(4-methoxyphenyl)-2-phenyl-1-propanone

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

3,3-dimethoxy-1-(4-methoxyphenyl)-2-phenylpropan-1-one

InChI

InChI=1S/C18H20O4/c1-20-15-11-9-14(10-12-15)17(19)16(18(21-2)22-3)13-7-5-4-6-8-13/h4-12,16,18H,1-3H3

InChI Key

RSNOSHIYSMYWFG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)C(OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)C(OC)OC

Origin of Product

United States

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